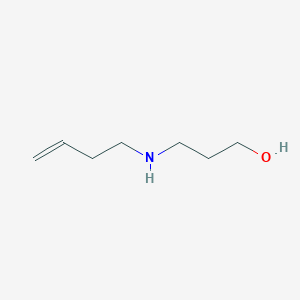
Palmitoyl-8-amino-3,6-dioxaoctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palmitoyl-8-amino-3,6-dioxaoctanoic acid is a synthetic compound with the molecular formula C22H43NO5 and a molecular weight of 401.59 g/mol . It is also known by its IUPAC name, 2-(2-(2-palmitamidoethoxy)ethoxy)acetic acid . This compound is typically found as a white crystalline powder and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Palmitoyl-8-amino-3,6-dioxaoctanoic acid involves the reaction of palmitic acid with 8-amino-3,6-dioxaoctanoic acid. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is purified using recrystallization or chromatography techniques to achieve a purity of ≥ 98% .
Analyse Des Réactions Chimiques
Types of Reactions
Palmitoyl-8-amino-3,6-dioxaoctanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
Palmitoyl-8-amino-3,6-dioxaoctanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the study of lipid-protein interactions and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Palmitoyl-8-amino-3,6-dioxaoctanoic acid involves its interaction with lipid membranes and proteins. The palmitoyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and modulate membrane properties. The amino and ether groups facilitate interactions with proteins, potentially affecting their structure and function . These interactions can influence various cellular pathways and processes, making the compound valuable for research in cell biology and biochemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-amino-3,6-dioxaoctanoic acid: A precursor in the synthesis of Palmitoyl-8-amino-3,6-dioxaoctanoic acid, used in similar applications.
Fmoc-NH-(PEG)-COOH (9 atoms): A related compound used as a spacer in peptide synthesis and drug delivery systems.
Uniqueness
This compound is unique due to its combination of a long-chain fatty acid (palmitoyl group) and a flexible ether linkage, which enhances its ability to interact with both lipid membranes and proteins. This dual functionality makes it a versatile tool in various research fields, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)23-16-17-27-18-19-28-20-22(25)26/h2-20H2,1H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKSXEDHNCFMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B2671790.png)

![3-(2-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2671793.png)

![2-Phenoxy-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2671798.png)
![Tert-butyl (1S,5R)-1-ethynyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2671799.png)
![5-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2671801.png)

